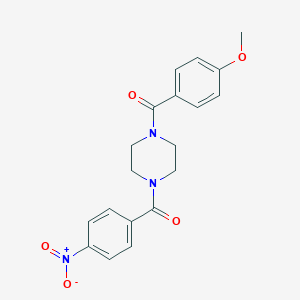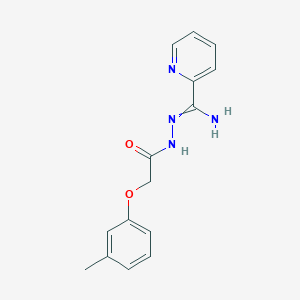
1-Chloropropan-2-amine hydrochloride
Descripción general
Descripción
1-Chloropropan-2-amine hydrochloride is a versatile chemical compound with the molecular formula C₃H₉Cl₂N.
Aplicaciones Científicas De Investigación
1-Chloropropan-2-amine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloropropan-2-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-chloropropane with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid catalysts like hydrochloric acid
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloropropan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Condensation Reactions: It can react with carbonyl compounds to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium hydroxide, or other strong bases
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed:
Substitution Products: Amines, alcohols, or other substituted derivatives
Oxidation Products: Aldehydes, ketones, or carboxylic acids
Reduction Products: Secondary or tertiary amines
Comparación Con Compuestos Similares
2-Chloropropan-1-amine Hydrochloride: Similar structure but different positional isomer.
3-Chloropropan-1-amine Hydrochloride: Another positional isomer with different reactivity.
1-Bromopropan-2-amine Hydrochloride: Similar compound with bromine instead of chlorine.
Uniqueness: 1-Chloropropan-2-amine hydrochloride is unique due to its specific reactivity and the ability to form stable hydrochloride salts. Its positional isomerism and the presence of a chlorine atom make it distinct from other related compounds, providing unique chemical and physical properties .
Propiedades
IUPAC Name |
1-chloropropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClN.ClH/c1-3(5)2-4;/h3H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYHBVQFOAWROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229438.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229440.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
